4-Fluoro-2-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Fluoro-2-methylphenol derivatives has been explored through various methods. For instance, the oxidative polycondensation reaction conditions of 2-[(4-fluorophenyl) imino methylene] phenol (FPIMP) were studied, leading to the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol with yields up to 97.70% using NaOCl as an oxidant . Another approach involved a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding no-carrier-added [18F]fluorophenol with a radiochemical yield of 34 to 36% . Additionally, the electrophilic amination of 4-fluorophenol with diazenes in the presence of ZrCl4 resulted in the complete removal of the fluorine atom .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylphenol derivatives has been characterized using various spectroscopic techniques. For example, a Schiff-base molecule containing a 4-fluoro-2-methylphenol moiety was characterized using FT-IR, UV-Vis, NMR, and single-crystal X-ray diffraction, with theoretical investigations complementing the experimental data . Similarly, the structural and electronic properties of (E)-2-(((4-fluorophenyl)imino)methyl)-4-methoxyphenol were investigated using DFT calculations and spectroscopic methods .
Chemical Reactions Analysis
The reactivity of 4-Fluoro-2-methylphenol derivatives has been demonstrated in various chemical reactions. The electrophilic amination with diazenes led to the substitution of the fluorine atom with an amino group . In another study, the photodissociation of methylphenol molecules, which are structurally related to 4-fluorophenol, was investigated, providing insights into the influence of substituents on the photodissociation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-methylphenol derivatives have been extensively studied. The thermal stability of oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes was assessed using TG and TG-DTA analyses, revealing higher stability against thermo-oxidative decomposition compared to the monomer . Theoretical calculations of the polarizability and hyperpolarizability properties of a Schiff-base molecule containing a 4-fluoro-2-methylphenol moiety were also performed . Additionally, the spectroscopic studies and DFT calculations of 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol provided insights into the molecular geometry, vibrational frequencies, and electronic properties .
Scientific Research Applications
Fluorescent Chemosensors
4-Fluoro-2-methylphenol is utilized in the development of fluorescent chemosensors. Such compounds have been successful in detecting various analytes, including metal ions (like Zn2+, Cu2+, Al3+, Mg2+, and Hg2+), anions (such as N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, and AsO33−), and neutral molecules like mandelic acid, cysteine, and glutathione. The high selectivity and sensitivity of these chemosensors, based on compounds like 4-Methyl-2,6-diformylphenol (a related compound), are well-documented, offering opportunities for further development in sensing technologies (Roy, 2021).
Photoelectrocatalytic Degradation
Research on In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films has shown that they can effectively degrade persistent compounds like 4-Fluoro-3-methylphenol through a photoelectrocatalytic process. The degradation and mineralization efficiencies of these films are significantly enhanced due to the synergistic effects of ternary components, which improve charge transport, electron-hole separation, and visible light utilization (Xiao et al., 2018).
Analytical Techniques in Environmental Toxicology
4-Fluoro-2-methylphenol and its derivatives are used in the study of environmental toxicology. Techniques like high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy utilize these compounds to characterize the effects of toxic chemicals in biological systems, such as earthworms. This aids in understanding the biochemical changes and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).
Synthesis and Characterization of Polyphenols
4-Fluoro-2-methylphenol is also significant in the synthesis and characterization of polyphenols, which involves investigating the effects of electron-donating groups on various properties like thermal stability, optical and electrochemical characteristics, and conductivity. This research has applications in material science, particularly in the development of new materials with specific properties (Kaya et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQDDKKGDIVDAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196426 | |
Record name | 4-Fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methylphenol | |
CAS RN |
452-72-2 | |
Record name | 4-Fluoro-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 452-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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